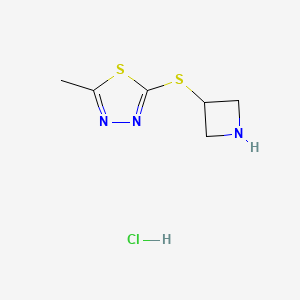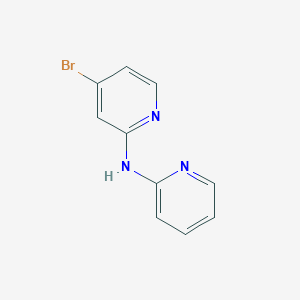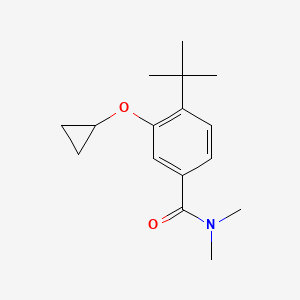
2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole hydrochloride
Descripción general
Descripción
Synthesis Analysis
Azetidine derivatives can be synthesized through various methods. One common method involves the reaction of azetidine ring-closure to yield key intermediates . Another method involves the aza-Michael addition of NH-heterocycles with certain acetates .Molecular Structure Analysis
Azetidines are four-membered saturated heterocycles containing one nitrogen atom . The exact molecular structure of “2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole hydrochloride” would depend on the specific arrangement and bonding of its atoms.Chemical Reactions Analysis
The chemical reactions involving azetidine derivatives can vary widely depending on the specific compound and reaction conditions. For example, azetidine derivatives can undergo Suzuki–Miyaura cross-coupling reactions with boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can vary widely depending on their specific structure. For example, the molecular weight of some azetidine derivatives can be around 200 g/mol.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Amino Acid Derivatives
This compound serves as a precursor in the synthesis of new heterocyclic amino acid derivatives, which are valuable in medicinal chemistry. The azetidine ring, being a pharmacophore, is used to create molecules with diverse biological activities . These derivatives can be further functionalized to enhance their properties for drug development.
Development of Azetidine-Based Peptides
Azetidine-containing peptides are of interest due to their structural uniqueness and potential biological activity. The compound could be utilized to introduce azetidine rings into peptide chains, potentially leading to the discovery of new bioactive peptides .
Suzuki-Miyaura Cross-Coupling Reactions
The compound can be involved in Suzuki-Miyaura cross-coupling reactions, a pivotal method in organic synthesis. This application is crucial for creating complex molecules, particularly in the pharmaceutical industry, where it can lead to the development of new therapeutic agents .
Electrocatalytic Intramolecular Hydroamination
In the field of green chemistry, this compound could be used in electrocatalytic intramolecular hydroamination reactions. This process is environmentally friendly and efficient for the synthesis of azetidines, which are valuable in various chemical industries .
Synthesis of Nitrogen-Containing Heterocycles
The compound is a key starting material for the synthesis of nitrogen-containing heterocycles. These structures are foundational in many drugs and are essential for the creation of molecules with specific pharmacological properties .
Aza-Michael Addition Reactions
It can act as a nucleophile in aza-Michael addition reactions. This type of reaction is widely used in the synthesis of biologically active molecules and is a fundamental step in the production of many pharmaceuticals .
Synthesis of Azetidine Carboxylic Acids
Azetidine carboxylic acids are important scaffolds for obtaining biologically active heterocyclic compounds. The compound can be used to synthesize these acids, which have applications ranging from agriculture to pharmaceuticals .
Cobalt-Catalyzed Regioselective Synthesis
Utilizing cobalt catalysis, the compound can be transformed into azetidines through a regioselective synthesis method. This approach is significant for the selective production of compounds with desired properties for research and industrial applications .
Mecanismo De Acción
Target of Action
Similar compounds containing azetidine have been found to exhibit a variety of biological activities .
Mode of Action
It is known that azetidine derivatives can interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Azetidine derivatives have been found to influence a variety of biochemical pathways, including those involved in the synthesis of novel gaba derivatives
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness . .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S2.ClH/c1-4-8-9-6(10-4)11-5-2-7-3-5;/h5,7H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGDGJLEEVOFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1379021.png)
![{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride](/img/structure/B1379022.png)








![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)

![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)
